N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine
Description
N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-12(4-6-17-7-5-12)14-8-9-10(13)11(16-2)15-18-9/h14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNPXKDSUAESHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)NCC2=C(C(=NS2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine involves several stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and catalysts like piperidine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction can result in various biological effects, such as antibacterial and anti-inflammatory actions .
Comparison with Similar Compounds
N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine can be compared with other thiazole derivatives, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
